(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound “(5Z)-3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinedione ring, introduction of the furan and morpholine groups, and the final coupling with the chlorofluorophenylmethyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinedione ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorofluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like diabetes and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione ring is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The furan and morpholine groups may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for treating type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
The unique combination of the chlorofluorophenyl, furan, and morpholine groups in this compound may provide distinct biological activities and therapeutic potential compared to other thiazolidinediones. These structural features can enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H16ClFN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-14-2-1-3-15(21)13(14)11-23-18(24)16(28-19(23)25)10-12-4-5-17(27-12)22-6-8-26-9-7-22/h1-5,10H,6-9,11H2/b16-10- |
InChI Key |
CRHKUMWOQVFSSH-YBEGLDIGSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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